angelol B

概要

説明

アンジェロールBは、伝統的な中国医学で広く使用されている植物であるAngelica pubescensの根から単離された生物活性化合物です。 この化合物は、その顕著な抗炎症特性で知られており、リウマチや頭痛の疾患の治療に使用されるAngelicae Pubescentis Radixの主要な成分の1つです .

準備方法

合成経路および反応条件: アンジェロールBの合成には、Angelica pubescensの根からの抽出を含む、いくつかのステップが含まれます。 抽出プロセスでは、通常、エタノールやメタノールなどの溶媒を使用し、その後、クロマトグラフィー技術を使用して精製を行います .

工業生産方法: アンジェロールBの工業生産には、大規模な抽出と精製プロセスが含まれます。 Angelica pubescensの根は収穫され、乾燥され、細かい粉末に粉砕されます。 その後、粉末を溶媒抽出にかけ、抽出物を高速液体クロマトグラフィー(HPLC)などの技術を使用して精製してアンジェロールBを分離します .

化学反応の分析

反応の種類: アンジェロールBは、酸化、還元、置換反応を含むさまざまな化学反応を起こします。 これらの反応は、化合物の構造を変更し、その生物活性を高めるために不可欠です .

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して、アンジェロールBを酸化することができます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤は、還元反応に使用されます。

主要な生成物: これらの反応から生成される主要な生成物には、アンジェロールBのさまざまな誘導体が含まれ、それらは強化されたまたは修飾された生物活性を示す可能性があります .

4. 科学研究への応用

アンジェロールBは、広範囲の科学研究への応用があります:

化学: クロマトグラフィー法の開発における分析化学の基準化合物として使用されます。

生物学: 細胞プロセスに対するその影響と、さまざまな生物学的アッセイにおける生物活性化合物としての可能性について研究されています。

医学: 抗炎症作用、鎮痛作用、および潜在的な抗がん作用について調査されています。

科学的研究の応用

Angelol B has a wide range of scientific research applications:

Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.

Biology: Studied for its effects on cellular processes and its potential as a bioactive compound in various biological assays.

Medicine: Investigated for its anti-inflammatory, analgesic, and potential anticancer properties.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

作用機序

アンジェロールBは、主にその抗炎症作用を通じて効果を発揮します。 プロ炎症性サイトカインとメディエーターの産生を阻害することにより、炎症を軽減します。 この化合物は、免疫応答の調節に重要な役割を果たす核因子-κB(NF-κB)経路を含む、さまざまな分子経路を標的としています .

類似化合物:

- アンジェロールA

- アンジェロールH

- アンジェリシン

- アンジェロールG

- プラエルプトロピンB

比較: アンジェロールBは、その特異的な抗炎症特性とNF-κB経路を阻害する能力のためにユニークです。 アンジェロールAやアンジェロールHなどの他の類似の化合物も生物活性を示しますが、アンジェロールBの独特の分子構造と特異的な標的は、炎症の軽減に特に効果的です .

類似化合物との比較

- Angelol A

- Angelol H

- Angelicin

- Angelol G

- Praeruptorin B

Comparison: Angelol B is unique due to its specific anti-inflammatory properties and its ability to inhibit the NF-κB pathway. While other similar compounds like Angelol A and Angelol H also exhibit bioactivity, this compound’s distinct molecular structure and specific targets make it particularly effective in reducing inflammation .

特性

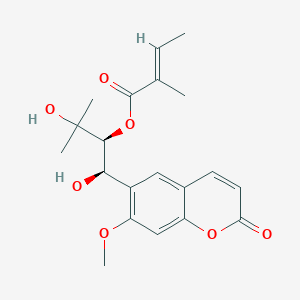

IUPAC Name |

[(1R,2S)-1,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O7/c1-6-11(2)19(23)27-18(20(3,4)24)17(22)13-9-12-7-8-16(21)26-14(12)10-15(13)25-5/h6-10,17-18,22,24H,1-5H3/b11-6+/t17-,18+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMYIOGFYYHKLA-ZRKIHGRPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)C(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@@H]([C@@H](C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)C(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![trisodium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B3029829.png)